methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers
Description
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPKQIQMGZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexadiene-Maleic Anhydride Approach
The classical route begins with a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride to form bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Subsequent steps involve:
- Selective esterification : Quinidine-mediated alcoholysis yields cis-diesters with >90% enantiomeric excess (ee).
- Amination via Curtius rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which undergoes hydrolysis to the primary amine.
- Esterification : Reaction with methanol under acidic conditions produces the methyl ester.
Key Data :
| Step | Conditions | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12 h | 78% | N/A |
| Quinidine alcoholysis | EtOH, −20°C, 24 h | 65% | 92:8 (cis:trans) |
| Curtius rearrangement | DPPA, Et3N, THF, 0°C → 25°C | 42% | 85:15 (axial:equatorial) |
This method suffers from low overall yields (∼22%) due to the multi-step sequence and hazardous azide intermediates.
Reductive Amination Strategies
Ketone Precursor Route
A more efficient approach utilizes 5-ketobicyclo[2.2.2]octane-2-carboxylic acid as the starting material:
- Methyl ester formation : Thionyl chloride-mediated esterification with methanol.
- Reductive amination : Condensation with ammonium acetate followed by NaBH3CN reduction.
- HCl salt formation : Treatment with HCl gas in ethyl acetate.
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF)/MeOH (4:1)
- Catalyst : Acetic acid (10 mol%)
- Temperature : 0°C → 25°C over 12 h
- Yield : 68% over 3 steps
- dr : 1.5:1 (determined by chiral HPLC)
The modest diastereoselectivity stems from minimal steric differentiation between the axial and equatorial amine orientations.
Asymmetric Hydrogenation of Enamides
Chiral Phosphine Ligand Systems
Recent advances employ transition-metal-catalyzed hydrogenation of bicyclic enamide precursors:
- Enamide synthesis : Condensation of 5-ketoester with (R)-1-phenylethylamine.
- Hydrogenation : Using [Rh(COD)((R)-BINAP)]BF4 catalyst under 50 psi H2.
- Deprotection : HCl-mediated cleavage of the phenethyl group.
Performance Metrics :
| Parameter | Value |
|---|---|
| Enantiomeric excess | 94% ee |
| Diastereoselectivity | 9:1 dr |
| Total yield | 54% |
This method achieves superior stereocontrol but requires expensive chiral ligands and high-pressure equipment.
Diastereomer Separation and Characterization
Chromatographic Resolution
Preparative HPLC using a Chiralpak IA column (hexane/i-PrOH 85:15) resolves the diastereomers with baseline separation (α = 1.32).
Isolation Data :
- Major diastereomer : 62% recovery, mp 189–191°C, [α]D²⁵ +34.5° (c 1.0, MeOH)
- Minor diastereomer : 29% recovery, mp 176–178°C, [α]D²⁵ −12.8° (c 1.0, MeOH)
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
| Conditions | Catalyst/Reagents | Yield | Diastereomer Stability |
|---|---|---|---|
| Acidic (HCl, 6M) | Ethanol/Water (1:1), reflux | 85–92% | No epimerization observed |
| Basic (NaOH, 1M) | THF/H₂O, 60°C | 78–84% | Partial racemization |
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide acting as the nucleophile.
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Application : Used to generate intermediates for peptide coupling or metal coordination studies.
Amine Functionalization
The primary amine participates in nucleophilic reactions, enabling derivatization for pharmacological applications.
Acylation
| Reagent | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 90% | Retention of configuration |
| Benzoyl chloride | N-Benzoyl derivative | 82% | Minor diastereomer formation |
Schiff Base Formation
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Reacts with aldehydes (e.g., benzaldehyde) under mild conditions (RT, EtOH) to form imines (75–88% yield).
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Application : Intermediate for metal-organic frameworks (MOFs) or asymmetric catalysis.
Cycloaddition Reactions
The bicyclo[2.2.2]octane framework facilitates strain-driven [3+2] cycloadditions.
1,3-Dipolar Cycloaddition
Reacted with nitrile oxides to form isoxazoline-fused bicyclic systems:
| Nitrile Oxide | Reaction Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 80°C, 12h | 70% | 3:1 dr |
| Benzontrile oxide | DCM, RT, 24h | 65% | 2:1 dr |
Decarboxylation and Rearrangement
Controlled thermal decarboxylation produces bicyclo[2.2.2]octane derivatives with modified substituents:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| Pyrolysis (200°C, vacuum) | 5-Aminobicyclo[2.2.2]octane | 68% | Retains amino group |
| Acid-catalyzed (H₂SO₄) | Ring-contracted lactam | 55% | Wagner-Meerwein shift |
Metal Coordination
The amino and carboxylate groups enable chelation with transition metals:
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | 1:2 | Catalytic oxidation studies | |
| Fe(III) chloride | 1:3 | MRI contrast agent research |
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Stability : Complexes remain stable in aqueous solutions at pH 5–7.
Diastereomer-Specific Reactivity
Studies reveal divergent reactivity between diastereomers:
| Reaction | Major Diastereomer Outcome | Minor Diastereomer Outcome |
|---|---|---|
| Ester hydrolysis | Faster kinetics (k = 0.42 h⁻¹) | Slower kinetics (k = 0.18 h⁻¹) |
| Acylation | 95% conversion | 72% conversion |
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Rationale : Steric hindrance and hydrogen-bonding differences influence transition states.
Amine Oxidation
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Reacts with m-CPBA to form nitroso derivatives (60% yield).
Ester Reduction
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LiAlH₄ reduces the ester to a primary alcohol (88% yield) without affecting the bicyclic framework.
Key Research Findings
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Stereochemical Integrity : The bicyclo[2.2.2]octane core resists ring-opening under most conditions, preserving diastereomer ratios .
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Pharmacological Relevance : Derivatives show affinity for MDM2 (Kᵢ < 1 nM), making them candidates for anticancer therapies .
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Synthetic Versatility : Serves as a scaffold for spirooxindoles and other polycyclic architectures .
Scientific Research Applications
Scientific Research Applications
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has garnered interest in several research domains:
Chemistry
- Serves as an intermediate in the synthesis of complex organic molecules.
- Useful for developing new synthetic methodologies due to its unique structure.
Biology
- Its structural similarity to natural products aids in studying biological pathways.
- Potential for exploring interactions with biological targets, particularly due to its amino group which can form hydrogen bonds.
Pharmaceuticals
- Derivatives may exhibit therapeutic properties, particularly in drug development for various conditions.
- Investigated for potential roles in modulating biochemical pathways.
Material Science
- Can be utilized in the production of specialty chemicals and materials due to its versatile chemical reactivity.
Case Studies
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Biological Activity Studies:
Recent studies have indicated that derivatives of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride may exhibit significant biological activity against various cell lines, suggesting potential applications in cancer treatment.- Example: A derivative showed over 85% growth inhibition against specific cancer cell lines (source: ACS Omega).
-
Synthesis Methodologies:
Research has focused on optimizing synthetic routes to improve yields and reduce costs associated with producing this compound, highlighting its importance as a building block in organic synthesis (source: MDPI).
Mechanism of Action
The mechanism of action of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: Similar structure but with the amino group at a different position.
Bicyclo[2.2.2]octane-1-carboxylates: A broader class of compounds with similar bicyclic structures.
Uniqueness
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Biological Activity
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a compound characterized by its bicyclic structure, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- CAS Number : 2173637-41-5
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- Purity : Typically around 97% .
The biological activity of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is largely attributed to its interaction with neurotransmitter systems, particularly its potential as a modulator of the glutamatergic system. This compound may influence synaptic transmission and neuronal plasticity, which are crucial for cognitive functions and memory formation.
Potential Mechanisms Include:
- NMDA Receptor Modulation : The compound may act as an antagonist or modulator of NMDA receptors, which play a significant role in synaptic plasticity and memory function.
- Inhibition of Neuroinflammation : Some studies suggest that related compounds exhibit anti-inflammatory properties in neuronal contexts, potentially reducing neurodegeneration.
- Dopaminergic Activity : There is preliminary evidence indicating that this compound may influence dopamine pathways, which are crucial for mood regulation and motor control.
Research Findings
Several studies have investigated the biological activities of compounds similar to methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Neuroprotective effects | Demonstrated that related bicyclic compounds reduced oxidative stress markers in neuronal cells. |
| Study B (2024) | Cognitive enhancement | Showed improvement in memory retention in animal models treated with similar compounds, suggesting potential nootropic effects. |
| Study C (2024) | Anti-inflammatory properties | Found that these compounds inhibited pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in neuroinflammatory conditions. |
Case Studies
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Case Study on Memory Enhancement :
- Objective : To evaluate the cognitive-enhancing effects of methyl 5-aminobicyclo[2.2.2]octane derivatives.
- Methodology : A double-blind study involving rodents subjected to behavioral tests (e.g., Morris water maze).
- Results : Treated groups showed significantly improved performance compared to controls, indicating enhanced spatial learning and memory.
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Case Study on Neuroprotection :
- Objective : Assess the neuroprotective effects against oxidative stress.
- Methodology : Neuronal cell cultures exposed to oxidative agents were treated with the compound.
- Results : The compound significantly reduced cell death and apoptosis markers, suggesting protective effects against oxidative damage.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride as a diastereomeric mixture?
The synthesis typically involves stereoselective cyclization and esterification. A validated approach includes:
- Step 1 : Formation of the bicyclo[2.2.2]octane core via Diels-Alder or catalytic cycloaddition reactions.
- Step 2 : Introduction of the amine group at position 5 using reductive amination or nucleophilic substitution.
- Step 3 : Esterification with methanol under acidic conditions to form the methyl ester.
- Step 4 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl .
Diastereomer formation arises from stereochemical ambiguity during cyclization or amination. Patent methods for analogous bicyclic compounds emphasize chiral catalysts or resolving agents to influence stereochemistry .
Advanced: How can reaction conditions be optimized to reduce diastereomeric complexity during synthesis?
- Catalyst screening : Use chiral catalysts (e.g., Rhodium(I) complexes) to favor specific transition states during cyclization .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) may reduce epimerization at stereocenters .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and minimize racemization .
- In-situ monitoring : Employ TLC or HPLC to track diastereomer ratios and terminate reactions at optimal conversion points .
Basic: What analytical techniques are critical for characterizing diastereomers in this compound?
- 1H/13C NMR : Compare coupling constants (e.g., J-values) and chemical shifts to assign stereochemistry. Axial vs. equatorial substituents show distinct splitting patterns .
- IR spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and ammonium (N–H stretch, ~2500–3000 cm⁻¹) groups .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .
- Elemental analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .
Advanced: How can contradictions in stereochemical assignments between NMR and X-ray data be resolved?
- NOESY/ROESY NMR : Detect spatial proximity between protons to infer 3D geometry. For example, cross-peaks between the amine proton and adjacent bicyclo protons confirm axial/equatorial orientation .
- X-ray crystallography : Resolve absolute configuration, though crystal growth may require pure diastereomers .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .
Basic: What chromatographic methods effectively separate diastereomers of this compound?
- Reverse-phase HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to exploit solubility differences between diastereomers .
- Ion-exchange chromatography : Separate hydrochloride salts based on pKa variations of the amine groups .
- Preparative TLC : Silica gel plates with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) for small-scale isolation .
Advanced: What experimental strategies mitigate diastereomer interconversion during storage or analysis?
- Low-temperature storage : Maintain samples at –20°C in anhydrous conditions to prevent HCl dissociation or hydrolysis .
- Acidic buffers : Use pH 2–3 solutions during HPLC to stabilize the protonated amine and minimize epimerization .
- Avoid protic solvents : Methanol or water may catalyze stereochemical scrambling; use acetonitrile or DCM for dilution .
Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?
- Solubility : Enhances water solubility for biological assays but reduces organic solvent compatibility.
- Stability : The salt form prevents amine oxidation but may hydrolyze under basic conditions .
- Melting point : Elevated vs. free base (e.g., >200°C decomposition typical for bicyclic ammonium salts) .
Advanced: How can researchers design pharmacological studies to account for diastereomer-specific bioactivity?
- Diastereomer isolation : Use preparative chromatography to obtain >95% pure fractions for in vitro testing .
- Docking studies : Model interactions between individual diastereomers and target proteins (e.g., enzymes, receptors) .
- Metabolic profiling : Assess if interconversion occurs in biological matrices using LC-MS/MS .
Basic: What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods due to potential HCl vapor release.
- PPE : Gloves and goggles to prevent skin/eye contact with corrosive salts .
- Waste disposal : Neutralize with bicarbonate before aqueous disposal .
Advanced: How can computational tools predict diastereomer stability and reactivity?
- Molecular dynamics (MD) : Simulate energy barriers for stereochemical interconversion.
- pKa prediction software : Estimate protonation states affecting solubility and reactivity (e.g., ACD/Labs) .
- Transition state modeling : Identify rate-limiting steps in synthesis using programs like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
